N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Catalog No.
S11719297
CAS No.
M.F
C24H20N2O4
M. Wt
400.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxypheno...

Product Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide

IUPAC Name

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C24H20N2O4/c1-28-19-12-14-20(15-13-19)29-16-21(27)25-24-26-22(17-8-4-2-5-9-17)23(30-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,26,27)

InChI Key

AUAZFTSKQAPXKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a complex organic compound characterized by its unique structural features. It consists of an acetamide group attached to a 1,3-oxazole ring that is further substituted with two phenyl groups and a methoxyphenoxy moiety. The molecular formula for this compound is C₂₄H₂₀N₂O₄, and it has a molecular weight of approximately 432.5 g/mol . The oxazole ring contributes to its potential biological activity, making it a subject of interest in medicinal chemistry.

The chemical behavior of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide can be explored through various reactions typical of oxazole derivatives. These reactions may include:

  • Nucleophilic substitution: The acetamide nitrogen can participate in nucleophilic attacks, leading to the formation of new amides or related compounds.
  • Electrophilic aromatic substitution: The phenyl groups can undergo electrophilic substitution reactions, which can modify the compound's reactivity and biological properties.
  • Oxidation and reduction: Functional groups within the compound may be susceptible to oxidation or reduction, potentially altering its pharmacological profile.

These reactions highlight the versatility of the compound in synthetic organic chemistry and its potential for further derivatization.

Compounds containing oxazole rings are often investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide may exhibit similar activities due to the presence of the oxazole moiety and its substituents. Specific studies would be required to elucidate its exact biological effects and mechanisms of action.

While specific synthesis methods for N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide were not detailed in the search results, general methods for synthesizing oxazole derivatives include:

  • Condensation reactions: Combining appropriate aldehydes or ketones with amino acids or amines can yield oxazole derivatives.
  • Cyclization reactions: Utilizing precursors that allow cyclization under acidic or basic conditions can form the oxazole ring.
  • Substitution reactions: Introducing various functional groups through electrophilic or nucleophilic substitutions on existing oxazole structures.

These methods provide a framework for synthesizing this compound in a laboratory setting.

The unique structure of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide suggests potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its possible biological activities.
  • Agriculture: Potential use as a pesticide or herbicide if shown to possess relevant bioactivity against pests or weeds.
  • Material Science: Could be explored for applications in developing new materials with specific properties due to its organic nature.

Investigating the interactions of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide with biological targets is crucial for understanding its pharmacodynamics. Studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing cellular responses upon exposure to the compound.
  • In vivo studies: Evaluating therapeutic effects and toxicity in animal models.

These studies are essential for establishing safety profiles and therapeutic potential.

Several compounds share structural similarities with N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(4-chlorophenyl)-1,3-thiazol-2-yl)-2-(4-methoxyphenoxy)acetamideContains a thiazole instead of an oxazoleMay exhibit different biological activity due to sulfur atom
4-(1,3-thiazol-2-yloxy)anilineSimple thiazole derivativeLess complex structure; primarily focused on thiazole chemistry
2-(4-methoxyphenyl)-1H-imidazoleImidazole ring instead of oxazoleDifferent nitrogen-containing heterocycle; potential for varied reactivity

These comparisons illustrate how variations in heterocyclic structures can influence chemical properties and biological activities. The unique combination of both oxazole and methoxyphenoxy groups in N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-(4-methoxyphenoxy)acetamide may confer distinct advantages over these similar compounds in terms of reactivity and potential therapeutic applications.

XLogP3

4.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

400.14230712 g/mol

Monoisotopic Mass

400.14230712 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

Explore Compound Types